

Nicotinoyl chloride hydrochloride reaction with aromatic amines conditions

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Compound of Interest

Compound Name: Nicotinoyl chloride hydrochloride

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Application Notes and Protocols: Synthesis of N-Aryl Nicotinamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions and experimental protocols for the synthesis of N-aryl nicotinamides through the reaction of **nicotinoyl chloride hydrochloride** with aromatic amines. This reaction is a valuable tool in medicinal chemistry for the generation of novel compounds with potential therapeutic applications.

Introduction

The formation of an amide bond between an acyl chloride and an amine is a fundamental transformation in organic synthesis. The reaction of **nicotinoyl chloride hydrochloride** with aromatic amines, a variant of the Schotten-Baumann reaction, is a widely used method for the preparation of N-aryl nicotinamides.[1][2][3][4] These compounds are of significant interest in drug discovery, with some derivatives exhibiting potent biological activities, including the inhibition of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[5]

This document outlines the general reaction conditions, provides detailed experimental protocols, and presents quantitative data for the synthesis of various N-aryl nicotinamides.

Additionally, it includes a visualization of the experimental workflow and the VEGFR-2 signaling pathway, which can be targeted by these synthesized molecules.

Reaction Conditions Overview

The reaction of **nicotinoyl chloride hydrochloride** with aromatic amines proceeds via a nucleophilic acyl substitution mechanism.^{[1][6]} A base is required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.^{[2][4]}

Key parameters influencing the reaction include:

- **Solvent:** Aprotic solvents are generally preferred to avoid hydrolysis of the acyl chloride. Common choices include dichloromethane (DCM), chloroform, dioxane, and dimethylformamide (DMF).^{[7][8][9]} In some cases, a biphasic system of an organic solvent and water is employed, with the base dissolved in the aqueous phase.^{[1][3]}
- **Base:** Both organic and inorganic bases can be used. Organic bases such as pyridine and triethylamine are frequently employed and can also serve as the solvent.^{[7][8][9]} Inorganic bases like sodium hydroxide or sodium carbonate are typically used in two-phase systems.^{[1][6]}
- **Temperature:** The reaction is often carried out at room temperature or slightly above.^[1] However, cooling the reaction mixture, particularly during the addition of the acyl chloride, can help to control the exothermic nature of the reaction.
- **Stoichiometry:** At least one equivalent of base is required to neutralize the generated HCl. In practice, a slight excess of the amine or an additional equivalent of a non-nucleophilic base is often used to drive the reaction to completion.^{[2][8]}

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various N-aryl nicotinamides and related compounds as reported in the literature.

Aromatic Amine	Base	Solvent	Temperature	Reaction Time	Yield (%)	Reference
4-Aminoacetophenone	-	-	-	-	-	[5]
Substituted Anilines	Dicyclohexylcarbodiimide (DCC)	Ethanol	Reflux	-	Good	[10]
Mono-thiocarbohydrazide	-	THF	Reflux	-	52-84	[11]
Aniline	Triethylamine	Dichloromethane	0 °C to RT	4-6 h	>80	[12]
p-Toluidine	Triethylamine	Dichloromethane	0 °C to RT	4-6 h	>80	[12]
p-Anisidine	Triethylamine	Dichloromethane	0 °C to RT	4-6 h	>80	[12]
4-Chloroaniline	Triethylamine	Dichloromethane	0 °C to RT	4-6 h	>80	[12]
4-Bromoaniline	Triethylamine	Dichloromethane	0 °C to RT	4-6 h	>80	[12]
4-Nitroaniline	Triethylamine	Dichloromethane	0 °C to RT	4-6 h	>80	[12]

Experimental Protocols

General Protocol for the Synthesis of N-Aryl Nicotinamides

This protocol provides a general procedure for the reaction of **nicotinoyl chloride hydrochloride** with an aromatic amine.

Materials:

- **Nicotinoyl chloride hydrochloride** (1.0 eq)
- Aromatic amine (1.0 - 1.5 eq)^[7]
- Base (e.g., triethylamine, pyridine) (1.0 - 1.1 eq, if the amine is not in excess)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform, DMF)
- Standard laboratory glassware
- Magnetic stirrer
- Ice bath

Procedure:

- In a clean, dry round-bottom flask, dissolve the aromatic amine in the anhydrous solvent.
- If a separate base is used, add it to the amine solution.
- Cool the solution in an ice bath with stirring.
- In a separate flask, dissolve or suspend **nicotinoyl chloride hydrochloride** in the same anhydrous solvent.
- Slowly add the **nicotinoyl chloride hydrochloride** solution dropwise to the cooled amine solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is typically worked up by washing with water and a dilute aqueous acid solution to remove the base and any unreacted amine.
- The organic layer is then dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Detailed Protocol: Synthesis of N-(4-acetylphenyl)nicotinamide

This protocol is adapted from a literature procedure for the synthesis of a specific N-aryl nicotinamide.^[5]

Materials:

- Nicotinic acid (1.0 eq)
- Thionyl chloride (SOCl_2) (excess)
- 4-Aminoacetophenone (1.0 eq)
- Anhydrous solvent (e.g., Dichloromethane)

Procedure:

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride^[5]

- A mixture of nicotinic acid and an excess of thionyl chloride is heated at reflux.
- After the reaction is complete, the excess thionyl chloride is removed by distillation to yield **nicotinoyl chloride hydrochloride**, which can be used in the next step without further purification.

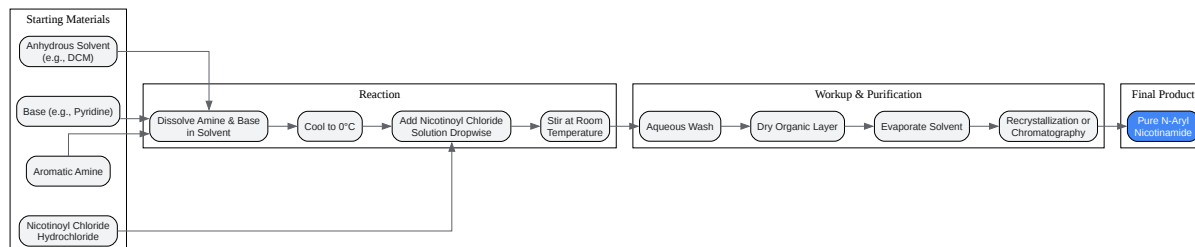
Step 2: Synthesis of N-(4-acetylphenyl)nicotinamide^[5]

- **Nicotinoyl chloride hydrochloride** is reacted with 4-aminoacetophenone.

- The specific solvent and base conditions would follow the general protocol, for example, using dichloromethane as the solvent and a slight excess of 4-aminoacetophenone to act as both reactant and base.
- The reaction mixture is stirred at room temperature until completion.
- The work-up and purification would follow the general procedure to yield the desired N-(4-acetylphenyl)nicotinamide.

Visualizations

Experimental Workflow

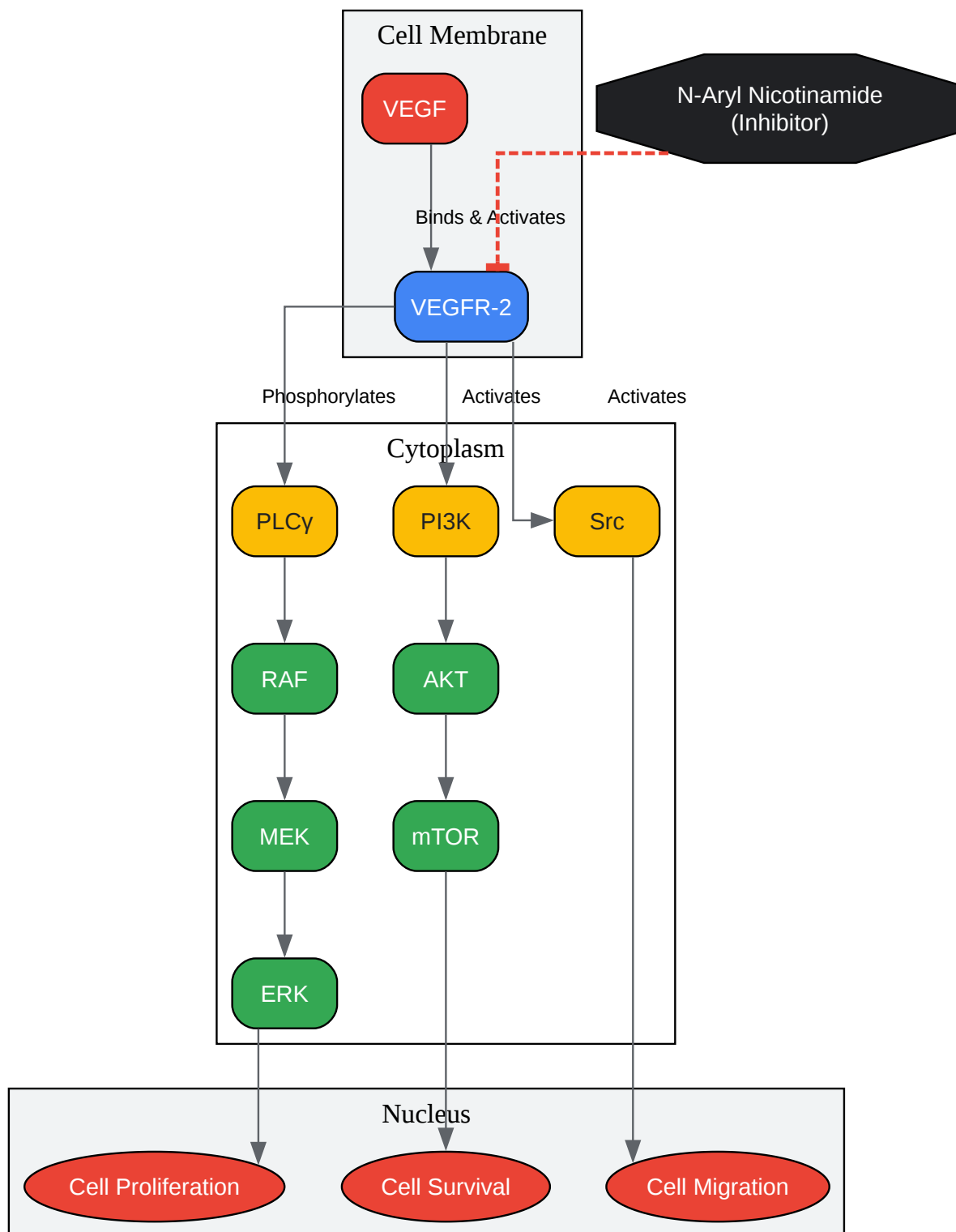


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Caption: A typical experimental workflow for the synthesis of N-aryl nicotinamides.

VEGFR-2 Signaling Pathway

Many N-aryl nicotinamide derivatives have been investigated as potential inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[5] Inhibition of this pathway is a critical strategy in cancer therapy.



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Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by N-aryl nicotinamides.

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